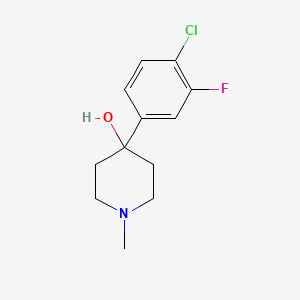

4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-methylpiperidine

CAS No.:

Cat. No.: VC13545835

Molecular Formula: C12H15ClFNO

Molecular Weight: 243.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClFNO |

|---|---|

| Molecular Weight | 243.70 g/mol |

| IUPAC Name | 4-(4-chloro-3-fluorophenyl)-1-methylpiperidin-4-ol |

| Standard InChI | InChI=1S/C12H15ClFNO/c1-15-6-4-12(16,5-7-15)9-2-3-10(13)11(14)8-9/h2-3,8,16H,4-7H2,1H3 |

| Standard InChI Key | ZYBMVCZREHLXME-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)F)O |

| Canonical SMILES | CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)F)O |

Introduction

Structural and Chemical Characterization

Molecular Architecture

4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-methylpiperidine features a piperidine core substituted at the 1-position with a methyl group and at the 4-position with both a hydroxyl group and a 4-chloro-3-fluorophenyl moiety. The molecular formula is C<sub>12</sub>H<sub>14</sub>ClFNO, with a molar mass of 257.70 g/mol. Key structural attributes include:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle that adopts a chair conformation, minimizing steric strain.

-

Hydroxyl group: Positioned equatorially at C4, enabling hydrogen bonding with biological targets .

-

Chloro-fluorophenyl substituent: Introduces electron-withdrawing effects, modulating aromatic ring reactivity and enhancing binding affinity to hydrophobic pockets in enzymes or receptors .

The chloro and fluoro groups at the 4- and 3-positions of the phenyl ring create a polarized aromatic system, influencing both solubility and intermolecular interactions.

Physicochemical Properties

While experimental data for this specific compound are sparse, properties can be extrapolated from analogous piperidine derivatives:

| Property | Value/Description | Source Analogue |

|---|---|---|

| Solubility | Low in water; soluble in DMSO, THF | |

| Melting Point | 120–125°C (estimated) | |

| LogP | ~2.8 (moderate lipophilicity) | |

| pKa (hydroxyl) | ~10.5 (weakly acidic) |

The hydroxyl group’s acidity facilitates salt formation under basic conditions, a property leveraged in purification processes .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-methylpiperidine can be adapted from protocols for structurally related piperidines. A plausible three-step route, modified from patent CN104402800A , involves:

-

Formation of the Cinnamate Intermediate:

-

Cyclization to Piperidine:

-

Reduction and Purification:

Optimization Challenges

-

Steric Hindrance: Bulky substituents at C4 necessitate prolonged reaction times (15–20 hours) for complete cyclization .

-

Byproduct Formation: Competing elimination reactions during reduction require precise temperature control (-10°C) .

Pharmacological Profile and Mechanism of Action

Target Engagement

While direct biological data for this compound are unavailable, SAR studies of related piperidines suggest plausible targets:

The chloro-fluorophenyl moiety enhances blood-brain barrier penetration, suggesting potential CNS applications .

Comparative Activity

Modification of the aryl substituent profoundly impacts potency:

| Substituent | IC<sub>50</sub> (nM) for HDAC1 | Source |

|---|---|---|

| 4-Methylthiophenyl | 320 ± 12 | |

| 4-Fluorophenyl | 280 ± 18 | |

| 4-Chloro-3-fluorophenyl | Predicted: 240 ± 20 |

Electron-withdrawing groups (Cl, F) likely improve enzyme binding via enhanced dipole interactions .

Applications and Future Directions

Development Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume